molecular formula C10H12ClF2N B1433148 [1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1427380-04-8

[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B1433148
CAS No.: 1427380-04-8
M. Wt: 219.66 g/mol
InChI Key: XGONXLCNJSMWKW-UHFFFAOYSA-N
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Description

[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H12ClF2N and a molecular weight of 219.66 g/mol . This compound is known for its utility in various research applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

Chemistry: In chemistry, [1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to investigate the effects of fluorinated cyclopropylamines on biological systems. It serves as a model compound for studying enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its pharmacological properties and potential use in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. It is also utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The compound should be handled with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of [1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

  • [1-(2,6-Difluorophenyl)cyclopropyl]methanol
  • [1-(2,6-Difluorophenyl)cyclopropyl]methylamine
  • [1-(2,6-Difluorophenyl)cyclopropyl]acetic acid

Comparison: Compared to these similar compounds, [1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride is unique due to its specific amine group and hydrochloride salt form. This structural difference imparts distinct chemical and biological properties, making it particularly useful in certain research and industrial applications .

Properties

IUPAC Name

[1-(2,6-difluorophenyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10;/h1-3H,4-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGONXLCNJSMWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-04-8
Record name 1-[1-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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